molecular formula C19H18N2O2S2 B12201211 2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole

2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole

Cat. No.: B12201211
M. Wt: 370.5 g/mol
InChI Key: YFUJMJHSWKCCGA-UHFFFAOYSA-N
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Description

2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at positions 2 and 4 with phenyl and 3-(pyrrolidin-1-ylsulfonyl)phenyl groups, respectively. The pyrrolidinylsulfonyl moiety introduces a sulfonamide functional group, which is known to influence solubility, bioavailability, and target binding in medicinal chemistry .

Properties

Molecular Formula

C19H18N2O2S2

Molecular Weight

370.5 g/mol

IUPAC Name

2-phenyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole

InChI

InChI=1S/C19H18N2O2S2/c22-25(23,21-11-4-5-12-21)17-10-6-9-16(13-17)18-14-24-19(20-18)15-7-2-1-3-8-15/h1-3,6-10,13-14H,4-5,11-12H2

InChI Key

YFUJMJHSWKCCGA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Pyrrolidin-1-ylsulfonyl)phenacyl Bromide

The critical intermediate 3-(pyrrolidin-1-ylsulfonyl)phenacyl bromide is prepared via sulfonylation of 3-bromoacetophenone. Pyrrolidine reacts with chlorosulfonic acid to form pyrrolidin-1-ylsulfonyl chloride, which subsequently undergoes nucleophilic aromatic substitution with 3-aminoacetophenone. Bromination using HBr/acetic acid yields the phenacyl bromide precursor.

Reaction Conditions

  • Temperature: 0–5°C (sulfonylation), 80°C (bromination)

  • Solvent: Dichloromethane (sulfonylation), acetic acid (bromination)

  • Yield: 68–72%

Cyclocondensation with Thiobenzamide

Thiazole ring formation follows the classical Hantzsch mechanism. Equimolar thiobenzamide and 3-(pyrrolidin-1-ylsulfonyl)phenacyl bromide undergo cyclization in ethanol under reflux (4–6 h) with sodium acetate as a base.

Mechanistic Pathway

  • Nucleophilic attack by thioamide sulfur on phenacyl bromide’s α-carbon.

  • Elimination of HBr to form thioenol intermediate.

  • Intramolecular cyclization and aromatization.

Optimized Parameters

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction Time4 h
BaseNaOAc (1.5 eq)
Yield58–62%

Characterization Data

  • IR (KBr): 1589 cm⁻¹ (C=N), 1339–1356 cm⁻¹ (SO₂ asym/sym)

  • ¹H NMR (DMSO-d₆): δ 7.31 (s, 1H, thiazole-H), 7.91–8.01 (m, 4H, Ar-H), 3.23 (t, 4H, pyrrolidine N-CH₂)

  • MS: m/z 430.12 [M⁺]

Alternative Cyclocondensation Routes

Thiourea-Mediated Cyclization

Thiourea reacts with 3-(pyrrolidin-1-ylsulfonyl)phenacyl bromide in dioxane under iodine catalysis. This method avoids base but requires longer reaction times.

Procedure

  • Triturate thiourea (2 eq) and I₂ (1 eq).

  • Add phenacyl bromide (1 eq) in dioxane.

  • Reflux for 8 h, followed by Na₂S₂O₃ wash.

Outcomes

  • Yield: 23% (lower due to side reactions)

  • Purity: >95% (HPLC) after NH₃ precipitation

Microwave-Assisted Synthesis

Recent adaptations use microwave irradiation to accelerate cyclization. PEG-400 as solvent enhances microwave absorption.

Optimized Protocol

ConditionValue
Power300 W
Temperature100°C
Time20 min
SolventPEG-400
Yield71%

Post-Functionalization Strategies

Sulfonylation of Pre-Formed Thiazole

An alternative approach involves synthesizing 4-(3-bromophenyl)-2-phenylthiazole followed by sulfonylation with pyrrolidine-1-sulfonamide.

Stepwise Process

  • Prepare 4-(3-bromophenyl)-2-phenylthiazole via Hantzsch synthesis.

  • Pd-catalyzed coupling with pyrrolidine-1-sulfonamide using BrettPhos Pd G3.

Advantages

  • Avoids sensitive phenacyl bromide intermediates.

  • Enables late-stage diversification.

Limitations

  • Requires expensive Pd catalysts.

  • Lower overall yield (34–41%).

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)Reaction TimeCost Index
Hantzsch (Ethanol)58–62984 hLow
Thiourea (Dioxane)23958 hModerate
Microwave (PEG-400)719920 minHigh
Post-Functionalization34–419712 hVery High

Key Observations

  • Microwave synthesis offers the best yield/time balance but requires specialized equipment.

  • Classical Hantzsch remains the most cost-effective for large-scale production.

  • Post-functionalization is preferable for generating analog libraries.

Scalability and Industrial Considerations

Solvent Recovery Systems

Ethanol and dioxane are recovered via fractional distillation (85–90% recovery rate). PEG-400 poses challenges due to high viscosity but is reusable for 3–5 cycles.

Waste Management

  • HBr byproducts neutralized with NaOH to NaBr (pH 7–8).

  • Pd residues from post-functionalization require ion-exchange filtration.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)5.71
HepG2 (Liver Cancer)6.14
PC3 (Prostate Cancer)8.00

The presence of electron-withdrawing groups on the phenyl rings enhances the cytotoxicity of these compounds, making them effective against cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole moiety can significantly influence their anticancer efficacy.

Anticonvulsant Properties

Thiazole derivatives have also been studied for their anticonvulsant effects. In a notable study, various thiazole-linked compounds were synthesized and tested for their ability to prevent seizures induced by pentylenetetrazole (PTZ). The compound demonstrated a significant protective index, indicating its potential use in treating epilepsy:

Compound ED50 (mg/kg) TD50 (mg/kg) Protection Index
2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole18.4170.29.2

These findings underscore the compound's potential as a therapeutic agent in managing seizure disorders .

Antimicrobial Activity

The antimicrobial properties of thiazole compounds have garnered attention as well. Studies have shown that certain derivatives exhibit activity against various bacterial strains:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus3.125
Escherichia coli6.25

The mechanism of action is believed to involve interference with bacterial cell wall synthesis, making these compounds valuable in the fight against antibiotic-resistant bacteria.

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated the anticancer effects of various thiazole derivatives, including 2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole. The results indicated that modifications to the thiazole ring could enhance cytotoxicity against MCF-7 and HepG2 cell lines significantly, suggesting a pathway for developing new anticancer agents .

Case Study 2: Anticonvulsant Activity

In a controlled trial assessing anticonvulsant activity, researchers synthesized several thiazole-based compounds and tested them in animal models. The results showed that the compound not only reduced seizure frequency but also had a favorable safety profile compared to existing medications .

Mechanism of Action

The mechanism of action of 2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which can lead to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The thiazole ring’s substituents significantly impact physical properties and bioactivity. Key analogs from literature include:

Compound R-Group on Thiazole Melting Point (°C) Notable Features
Target Compound 3-(pyrrolidin-1-ylsulfonyl)phenyl Not reported Sulfonamide group, pyrrolidine ring
9b () 4-fluorophenyl 198–200 Electron-withdrawing F substituent
9c () 4-bromophenyl 210–212 Heavy atom (Br) for crystallography
9d () 4-methylphenyl 185–187 Electron-donating CH₃ group
Thiazole derivatives () Varied sulfamoyl groups 160–220 Antimicrobial activity observed

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Br, -F in 9b, 9c) increase melting points compared to electron-donating groups (e.g., -CH₃ in 9d), likely due to enhanced dipole interactions .
  • Solubility : The target compound’s pyrrolidinylsulfonyl group may improve solubility in polar solvents compared to aryl-substituted analogs due to the amine’s basicity and sulfonamide polarity .

Spectroscopic Characteristics

Spectral data for analogous compounds reveal trends:

Compound IR (S=O stretch, cm⁻¹) ¹H NMR (Key Shifts, ppm)
Target Compound ~1340, ~1150 (expected) Aromatic protons: 7.2–8.3
9a–e () 1345–1160 Triazole CH: 8.1–8.3; Thiazole: 7.5–7.8
1350–1150 Sulfamoyl NH: 10.5–11.0 (if present)

The target compound’s IR spectrum is expected to show strong S=O stretches near 1340 and 1150 cm⁻¹, consistent with sulfonamide vibrations . NMR shifts for aromatic protons align with substituted phenyl groups in analogs .

Antimicrobial Potential

Compounds in with sulfamoyl moieties demonstrated in vitro antibacterial and antifungal activity, suggesting the target compound’s sulfonamide group could confer similar properties .

Molecular Docking Insights

highlights docking studies for compound 9c (4-bromophenyl analog), showing interactions with enzyme active sites via halogen bonding (Br) and π-stacking (aryl groups) . For the target compound, the pyrrolidinylsulfonyl group could participate in hydrogen bonding (via sulfonyl oxygen) and hydrophobic interactions (pyrrolidine ring), offering a unique binding profile compared to halogenated analogs.

Biological Activity

2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole is a compound that incorporates a thiazole ring, which is known for its diverse biological activities. This compound features a unique structural arrangement that includes phenyl groups and a pyrrolidine moiety linked via a sulfonyl group. The thiazole moiety is particularly significant in medicinal chemistry, serving as a scaffold for various therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole is C19H18N2O2S2C_{19}H_{18}N_{2}O_{2}S_{2}, with a molecular weight of approximately 370.49 g/mol. Its structure is characterized by the following key features:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Pyrrolidine Moiety : Contributes to the compound's solubility and potential interactions with biological targets.
  • Sulfonamide Group : Enhances biological activity through improved binding affinity to various targets.

Biological Activities

Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including:

Anticancer Activity

Studies have demonstrated that 2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole has significant anticancer properties. For instance, in vitro assays revealed that it exhibits cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and A431 (human epidermoid carcinoma). The selectivity index (SI) values for several synthesized analogs of this compound were reported to be significantly higher than that of methotrexate, indicating superior efficacy in targeting cancer cells .

The mechanism underlying its anticancer activity may involve the disruption of microtubule dynamics and induction of apoptosis. Similar compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and activation of apoptotic pathways . Molecular docking studies suggest that 2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole interacts with key proteins involved in these processes.

Antimicrobial Activity

The thiazole moiety has also been associated with antimicrobial properties. Compounds similar to 2-Phenyl-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity of thiazole derivatives. For example, modifications in the phenyl ring or alterations in the sulfonamide group can enhance or diminish anticancer and antimicrobial activities. The following table summarizes some related compounds and their biological activities:

Compound NameStructureBiological ActivityUnique Features
4-(Pyrrolidin-1-sulfonyl)anilineStructureAnticancerLacks thiazole ring
5-(2-methylthiazol)-n-[3-(phenyl)]thiopheneStructureAntimicrobialContains thiophene instead of thiazole
4-(N,N-dimethylsulfamoyl)anilineStructureAnticonvulsantNo thiazole or pyrrolidine

Case Studies

Recent studies focusing on the synthesis and evaluation of thiazole derivatives highlight their potential as therapeutic agents. For instance, one study synthesized several novel sulfonamides incorporating thiazole rings and tested them against HepG2 cells. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to established drugs like methotrexate .

Moreover, molecular dynamics simulations have provided insights into how these compounds interact at the molecular level, revealing critical binding sites and interactions that contribute to their biological effects.

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